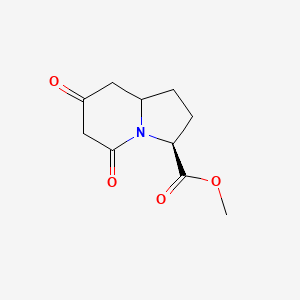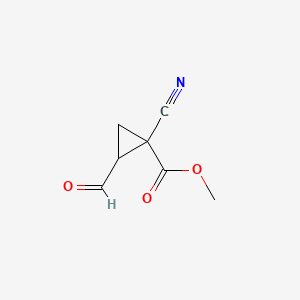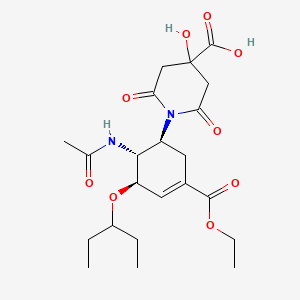
cis-3-((tert-Butyldimethylsilyl)oxy)-3-ethylcyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure The presence of the tert-butyldimethylsilyl group adds steric bulk, influencing the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under controlled conditions to form the cyclobutane ring. The tert-butyldimethylsilyl group is then introduced through a silylation reaction, which often requires the use of a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, offering advantages in terms of reaction control and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.
Substitution: The tert-butyldimethylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the tert-butyldimethylsilyl group provides steric protection, influencing the reactivity of the cyclobutane ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the tert-butyldimethylsilyl group, resulting in different reactivity and stability.
tert-Butyldimethylsilyl ether derivatives: Similar in having the silyl group but differ in the core structure.
Uniqueness
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the tert-butyldimethylsilyl group. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C13H26O3Si |
|---|---|
Peso molecular |
258.43 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H26O3Si/c1-7-13(8-10(9-13)11(14)15)16-17(5,6)12(2,3)4/h10H,7-9H2,1-6H3,(H,14,15) |
Clave InChI |
PXCQNLBBBBWXND-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C1)C(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


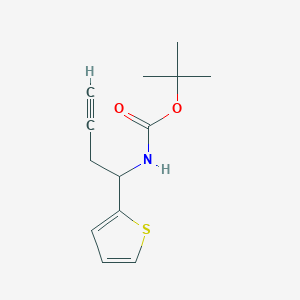
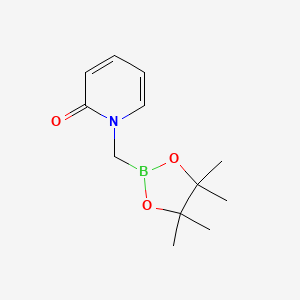
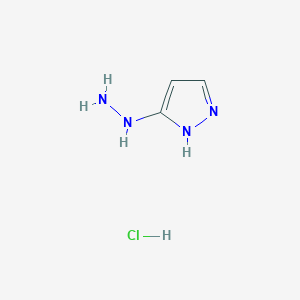

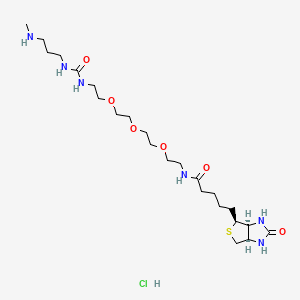
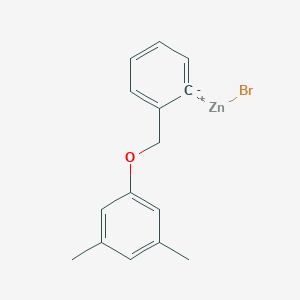

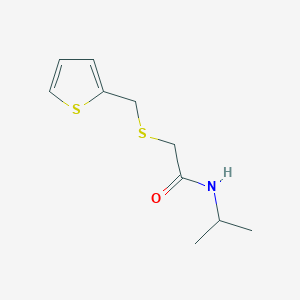
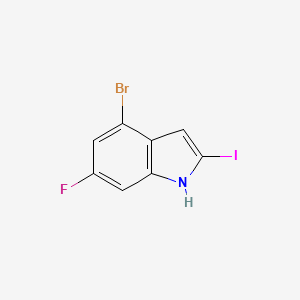
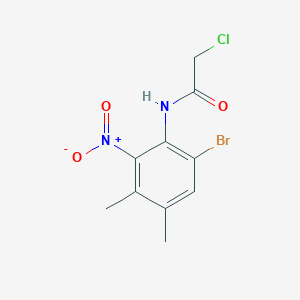
![3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889209.png)
